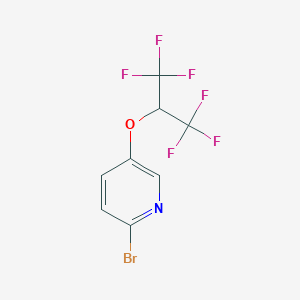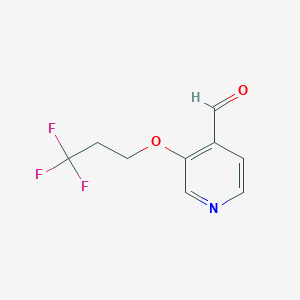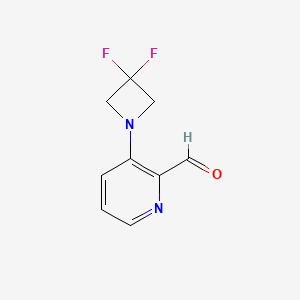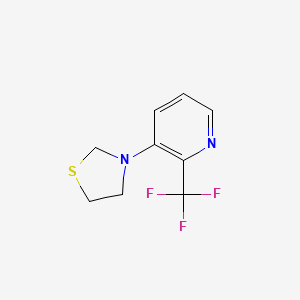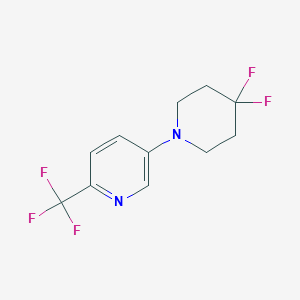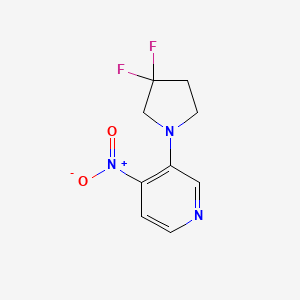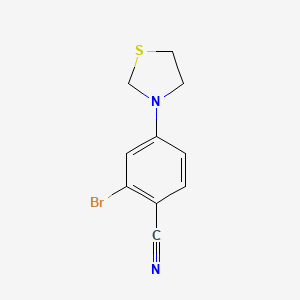
3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid
Overview
Description
“3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid” is an organic compound that belongs to the class of boronic acid derivatives . It is a white to off-white powder. Boronic acids are known for their ability to form reversible covalent bonds with certain biomolecules, such as carbohydrates and nucleotides .
Molecular Structure Analysis
The molecular formula of “3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid” is C13H19BFNO4 . The average mass is 283.104 Da . The structure of this compound includes a phenyl ring substituted with a fluorine atom and a boronic acid group, and a morpholine ring attached through a propoxy linker .
Scientific Research Applications
3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid: Scientific Research Applications
- This compound is utilized in biochemistry research for its potential as a reactant in various synthesis reactions. For example, it has been used in the preparation of hydroxyphenylnaphthols as inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2, which is significant in steroid metabolism .
- In medicinal chemistry, the compound finds application in the synthesis of amino-trimethoxyphenyl-aryl thiazoles, which act as microtubule inhibitors and potential antitumor agents .
- The phenylboronic acid functional group within this compound can be used to create highly selective materials for binding specific molecules. For instance, it has been incorporated into particles that show high binding affinity and capacity for biological molecules like adenosine and catechol .
- The compound’s boronic acid moiety is valuable in sensor technology, particularly for enzyme-free glucose sensing at physiological conditions. It has been used to synthesize new monomers for electropolymerization on electrodes .
Biochemistry Research
Medicinal Chemistry
Material Science
Sensor Technology
Future Directions
Boronic acids, including “3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid”, have potential for future research and applications in medicinal chemistry. For example, boronic acids can be used for the design of drugs, as they are compatible with human physiology . They can also be used in the design of diagnostic and therapeutic applications . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are known to be mild lewis acids and are generally stable and easy to handle . They are commonly used in organic synthesis .
Mode of Action
The mode of action of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid may participate, involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
Phenylboronic acids are known to be soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . This solubility profile may influence the compound’s bioavailability.
Result of Action
The result of the action of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds .
Action Environment
The action of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid, like other boronic acids, can be influenced by environmental factors such as temperature and the presence of other chemical reagents . For instance, the dehydration of boronic acids gives boroxines, the trimeric anhydrides of phenylboronic acid . This dehydration reaction is driven thermally, sometimes with a dehydration agent .
properties
IUPAC Name |
[3-fluoro-4-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO4/c15-12-10-11(14(17)18)2-3-13(12)20-7-1-4-16-5-8-19-9-6-16/h2-3,10,17-18H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBZMTQVEIRBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





